molecular formula C18H22O5 B14004449 Diethyl 1-phenylcyclohexan-4-one-1,3-dicarboxylate CAS No. 7475-74-3

Diethyl 1-phenylcyclohexan-4-one-1,3-dicarboxylate

Cat. No.: B14004449
CAS No.: 7475-74-3
M. Wt: 318.4 g/mol
InChI Key: YVGYXBBYJKQLKN-UHFFFAOYSA-N
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Description

Diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C16H20O5 It is a derivative of cyclohexane, featuring a phenyl group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate can be synthesized through a multi-step process. One common method involves the reaction of diethyl malonate with benzaldehyde in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions for several hours

Industrial Production Methods

In an industrial setting, the production of diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylic acid

    Reduction: Diethyl 4-hydroxy-1-phenyl-cyclohexane-1,3-dicarboxylate

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.

    Signal transduction: Modulating signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-oxocyclohexane-1,1-dicarboxylate: Similar structure but lacks the phenyl group.

    Diethyl 4-oxopimelate: Contains a similar ester and keto group arrangement but differs in the carbon chain length.

Uniqueness

Diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate is unique due to the presence of both a phenyl group and two ester groups on the cyclohexane ring

Properties

CAS No.

7475-74-3

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

diethyl 4-oxo-1-phenylcyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C18H22O5/c1-3-22-16(20)14-12-18(11-10-15(14)19,17(21)23-4-2)13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3

InChI Key

YVGYXBBYJKQLKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(CCC1=O)(C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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